Lipophilicity Advantage Over the Unsubstituted Parent Scaffold
The 2,4-dimethyl substitution on the aniline ring confers a significant increase in computed lipophilicity (XLogP3) compared to the unsubstituted parent compound, N-(thiophen-2-ylmethyl)aniline. The target compound exhibits an XLogP3 value of 3.8, while the unsubstituted analog has an XLogP3 of 3.1. This represents a difference of 0.7 log units, indicating a roughly 5-fold higher predicted partition coefficient [1]. This increased lipophilicity, derived entirely from the two methyl groups, can be a decisive factor in applications where membrane permeability, organic solvent extraction efficiency, or hydrophobic binding interactions are critical [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | N-(thiophen-2-ylmethyl)aniline (unsubstituted): XLogP3 = 3.1 |
| Quantified Difference | Δ XLogP3 = +0.7 (approximately 5-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, values extracted from PubChem (Release 2021.05.07) [1][2]. |
Why This Matters
A 0.7 log unit increase in XLogP3 is a substantial shift that can differentiate the compound for applications requiring higher hydrophobicity, such as designing blood-brain-barrier-penetrant probes or improving extraction yields in organic synthesis, guiding scientists away from the inadequately lipophilic parent scaffold.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 28422387, 2,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/1019565-87-7. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 1133193, N-(thiophen-2-ylmethyl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/40625-28-3. View Source
